

# The Thermodynamics of Carbon Dioxide Dissolution in Water: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Carbon dioxide water

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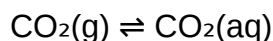
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic principles governing the dissolution of carbon dioxide (CO<sub>2</sub>) in water. A thorough understanding of this process is critical in diverse fields, from climate science and geochemistry to pharmaceutical formulation and drug delivery. This document details the core thermodynamic parameters, experimental methodologies for their determination, and the key chemical equilibria involved.

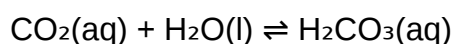
## Core Thermodynamic Principles

The dissolution of gaseous CO<sub>2</sub> into an aqueous solution is a complex process involving changes in enthalpy, entropy, and Gibbs free energy. These parameters dictate the spontaneity and extent of dissolution under varying conditions of temperature and pressure.

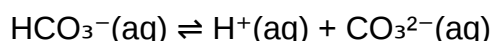
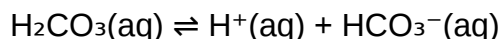
The overall process can be summarized by the following equilibrium:



Upon dissolution, a small fraction of the aqueous CO<sub>2</sub> hydrates to form carbonic acid (H<sub>2</sub>CO<sub>3</sub>):



Carbonic acid is a weak diprotic acid that subsequently dissociates, establishing further equilibria:



The thermodynamics of the initial dissolution step ( $\text{CO}_2(\text{g}) \rightleftharpoons \text{CO}_2(\text{aq})$ ) are of primary importance in determining the solubility of  $\text{CO}_2$ .

## Enthalpy of Dissolution ( $\Delta H_{\text{sol}}$ )

The dissolution of  $\text{CO}_2$  in water is an exothermic process, meaning it releases heat.<sup>[1]</sup> Consequently, the standard enthalpy of solution ( $\Delta H^\circ_{\text{sol}}$ ) is negative. This indicates that the formation of intermolecular bonds between  $\text{CO}_2$  and water molecules is energetically favorable. As temperature increases, Le Chatelier's principle predicts that the equilibrium will shift to favor the endothermic direction (release of  $\text{CO}_2$  gas), thus decreasing the solubility of  $\text{CO}_2$ .<sup>[2]</sup>

## Entropy of Dissolution ( $\Delta S_{\text{sol}}$ )

The transition of  $\text{CO}_2$  from a highly disordered gaseous state to a more ordered dissolved state in a liquid results in a decrease in entropy.<sup>[3][4]</sup> The gas molecules become more constrained in their movement within the solvent cage. This negative entropy change ( $\Delta S^\circ_{\text{sol}} < 0$ ) opposes the dissolution process.

## Gibbs Free Energy of Dissolution ( $\Delta G_{\text{sol}}$ )

The spontaneity of the dissolution process is determined by the Gibbs free energy change ( $\Delta G_{\text{sol}}$ ), which is related to the enthalpy and entropy changes by the following equation:

$$\Delta G_{\text{sol}} = \Delta H_{\text{sol}} - T\Delta S_{\text{sol}}$$

Since the dissolution is exothermic (negative  $\Delta H_{\text{sol}}$ ) but results in a decrease in order (negative  $\Delta S_{\text{sol}}$ ), the spontaneity of the process is temperature-dependent. At lower temperatures, the favorable enthalpy term dominates, leading to a negative  $\Delta G_{\text{sol}}$  and spontaneous dissolution. As the temperature increases, the unfavorable entropy term ( $-T\Delta S_{\text{sol}}$ ) becomes more significant, making  $\Delta G_{\text{sol}}$  less negative and reducing the solubility.

## Quantitative Thermodynamic Data

The following tables summarize key thermodynamic parameters for the dissolution of CO<sub>2</sub> in water.

Table 1: Standard Thermodynamic Parameters for CO<sub>2</sub> Dissolution and Carbonic Acid Formation at 298.15 K (25 °C)

Reaction	$\Delta H^\circ$ (kJ/mol)	$\Delta S^\circ$ (J/mol·K)	$\Delta G^\circ$ (kJ/mol)	Reference
CO <sub>2</sub> (g) → CO <sub>2</sub> (aq)	-19.57	-92.5	8.76	<a href="#">[1]</a>
CO <sub>2</sub> (aq) + H <sub>2</sub> O(l) → H <sub>2</sub> CO <sub>3</sub> (aq)	-0.02	-0.10	0.03	<a href="#">[5]</a>
Overall: CO <sub>2</sub> (g) + H <sub>2</sub> O(l) → H <sub>2</sub> CO <sub>3</sub> (aq)	-19.59	-92.6	8.79	
H <sub>2</sub> CO <sub>3</sub> (aq) → H <sup>+</sup> (aq) + HCO <sub>3</sub> <sup>-</sup> (aq) (pK <sub>a1</sub> )	7.6	-96.2	36.3	
HCO <sub>3</sub> <sup>-</sup> (aq) → H <sup>+</sup> (aq) + CO <sub>3</sub> <sup>2-</sup> (aq) (pK <sub>a2</sub> )	14.9	-142.3	57.3	

Note: Values for the overall reaction and dissociation steps are calculated from the provided data and fundamental thermodynamic relationships.

Table 2: Henry's Law Constant (k<sub>H</sub>) for CO<sub>2</sub> in Water at Various Temperatures

Henry's Law describes the relationship between the partial pressure of a gas above a liquid and the concentration of the gas dissolved in the liquid. For CO<sub>2</sub>, it is expressed as:

$$[\text{CO}_2(\text{aq})] = k_H \times P_{\text{CO}_2}$$

where:

- $[CO_2(aq)]$  is the molar concentration of dissolved  $CO_2$  (mol/L)
- $k_H$  is the Henry's Law constant (mol/L·atm)
- $P_{CO_2}$  is the partial pressure of  $CO_2$  in the gas phase (atm)

Temperature (°C)	Temperature (K)	$k_H$ (mol/L·atm)
0	273.15	0.0768
10	283.15	0.0555
20	293.15	0.0410
25	298.15	0.0340
30	303.15	0.0290
40	313.15	0.0230
50	323.15	0.0190

Data compiled from various sources, reflecting the general trend of decreasing solubility with increasing temperature.[\[6\]](#)[\[7\]](#)

## Experimental Protocols

Accurate determination of the thermodynamic parameters for  $CO_2$  dissolution relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

### Calorimetry for Enthalpy of Solution

**Objective:** To measure the heat released or absorbed (enthalpy change) when a known amount of  $CO_2$  dissolves in a known amount of water.

**Methodology:**

- **Calorimeter Setup:** A constant-pressure calorimeter, such as a coffee-cup calorimeter, is assembled. This consists of two nested polystyrene cups with a lid containing holes for a

thermometer and a gas inlet tube.[8][9]

- Initial Conditions: A known volume of deionized water is placed in the calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature ( $T_{\text{initial}}$ ) is recorded.[9]
- Gas Dissolution: A stream of pure  $\text{CO}_2$  gas is bubbled through the water at a constant, known flow rate for a specific duration. The gas should be pre-equilibrated to the same temperature as the water to minimize heat exchange not related to dissolution.
- Temperature Measurement: The temperature of the solution is monitored continuously throughout the gas dissolution process. The final temperature ( $T_{\text{final}}$ ) is recorded after the gas flow is stopped and the temperature has stabilized.
- Mass Determination: The final mass of the solution (water + dissolved  $\text{CO}_2$ ) is determined.
- Calculation:
  - The heat absorbed by the solution ( $q_{\text{soln}}$ ) is calculated using the formula:  $q_{\text{soln}} = m_{\text{soln}} \times c_s \times \Delta T$  where  $m_{\text{soln}}$  is the mass of the solution,  $c_s$  is the specific heat capacity of the solution (assumed to be that of water,  $4.184 \text{ J/g}\cdot^\circ\text{C}$ ), and  $\Delta T = T_{\text{final}} - T_{\text{initial}}$ .
  - The heat absorbed by the calorimeter ( $q_{\text{cal}}$ ) is calculated using:  $q_{\text{cal}} = C_{\text{cal}} \times \Delta T$  where  $C_{\text{cal}}$  is the calorimeter constant, determined in a separate calibration experiment.
  - The total heat change for the reaction ( $q_{\text{rxn}}$ ) is:  $q_{\text{rxn}} = - (q_{\text{soln}} + q_{\text{cal}})$
  - The enthalpy of solution ( $\Delta H_{\text{sol}}$ ) is then determined by dividing  $q_{\text{rxn}}$  by the number of moles of  $\text{CO}_2$  dissolved.

## Gravimetric Method for Solubility Determination

Objective: To determine the solubility of  $\text{CO}_2$  in water by measuring the mass increase of the solvent.

Methodology:

- **Sample Preparation:** A known mass of deionized water is placed in a sealed, high-pressure vessel. The vessel and its contents are weighed accurately.
- **Pressurization:** The vessel is pressurized with CO<sub>2</sub> gas to the desired pressure. The system is then agitated (e.g., by rocking or stirring) to facilitate dissolution and ensure equilibrium is reached. The temperature is maintained at a constant value.
- **Equilibrium and Measurement:** Once the pressure inside the vessel stabilizes, indicating that no more gas is dissolving, the vessel is re-weighed.
- **Calculation:**
  - The mass of dissolved CO<sub>2</sub> is the difference between the final and initial mass of the vessel and its contents.
  - The solubility can then be expressed in various units, such as grams of CO<sub>2</sub> per 100 g of water or as a mole fraction.

## Infrared (IR) Spectroscopy for analysis of CO<sub>2</sub> Hydration

**Objective:** To qualitatively and quantitatively analyze the dissolved CO<sub>2</sub> and its hydration products (e.g., carbonic acid, bicarbonate).

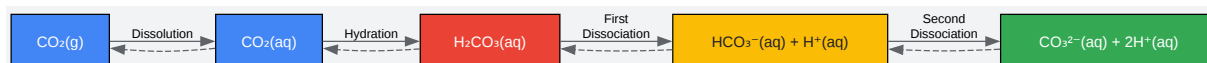
**Methodology:**

- **Sample Cell:** A specialized high-pressure IR cell with windows transparent to infrared radiation (e.g., ZnSe) is used. A thin film of the aqueous solution is created within the cell to minimize the strong IR absorbance of water.[\[10\]](#)
- **CO<sub>2</sub> Introduction:** The cell is filled with the aqueous solution and then pressurized with CO<sub>2</sub> to the desired pressure.
- **Spectral Acquisition:** An IR spectrum of the sample is recorded. The characteristic absorption bands for dissolved CO<sub>2</sub>, carbonic acid, and bicarbonate are monitored. For example, the asymmetric stretch of dissolved CO<sub>2</sub> appears around 2340 cm<sup>-1</sup>.
- **Data Analysis:** The absorbance of the characteristic peaks can be related to the concentration of the respective species using the Beer-Lambert law, allowing for a

quantitative analysis of the chemical equilibria.

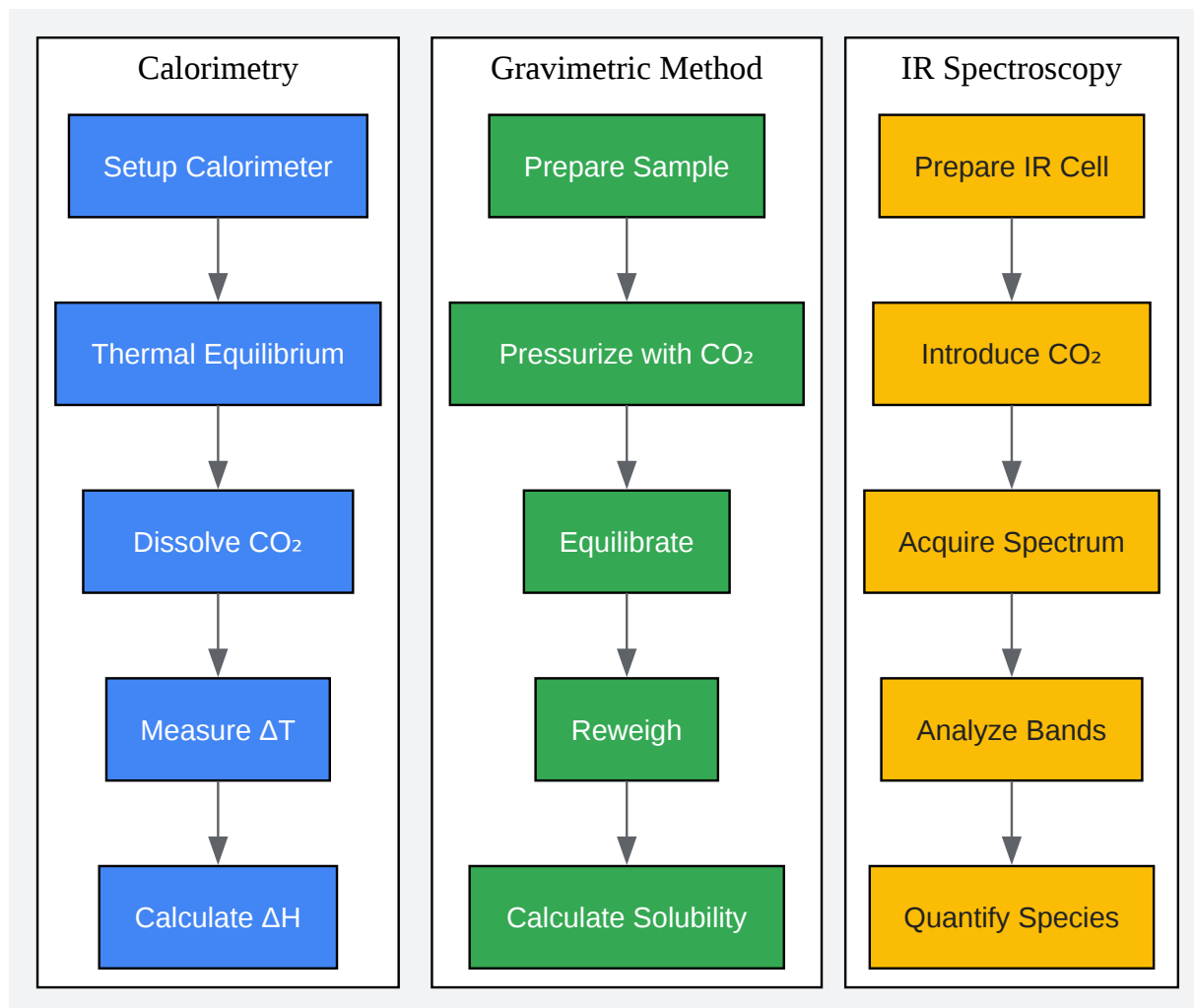
## Visualizing the Process: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical equilibria and a typical experimental workflow for studying CO<sub>2</sub> dissolution.



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Caption: Chemical equilibria of CO<sub>2</sub> in water.



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Caption: Experimental workflows for thermodynamic analysis.

## Conclusion

The dissolution of carbon dioxide in water is a thermodynamically controlled process with significant implications for scientific research and industrial applications. The exothermic nature of the dissolution is counteracted by a decrease in entropy, leading to a temperature-dependent solubility. Accurate measurement of the enthalpy, entropy, and Gibbs free energy changes, through techniques such as calorimetry, gravimetric analysis, and spectroscopy, is essential for a complete understanding and prediction of this fundamental chemical process. The equilibria established upon dissolution are critical for understanding the chemistry of aqueous CO<sub>2</sub>.



solutions, including the formation and dissociation of carbonic acid. This guide provides a foundational framework for professionals engaged in research and development where the thermodynamics of CO<sub>2</sub> dissolution are a key consideration.

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